5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one
Description
Molecular Formula: C₉H₇F₃N₄O CAS No.: 1244030-97-4 Molecular Weight: 244.17 g/mol Structural Features:
- A triazolone core (2,3-dihydro-1H-1,2,4-triazol-3-one) fused with a 3-amino-5-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
3-[3-amino-5-(trifluoromethyl)phenyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-4(2-6(13)3-5)7-14-8(17)16-15-7/h1-3H,13H2,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJLSDSIZMEPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C2=NNC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-5-(trifluoromethyl)benzoic acid.
Cyclization: The benzoic acid derivative undergoes cyclization with hydrazine hydrate to form the triazole ring.
Reaction Conditions: The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) at the phenyl moiety acts as a nucleophile, enabling reactions with electrophiles such as acyl chlorides and alkyl halides. For example:
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, DCM, RT | N-acetylated derivative | 82 | |
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-methylated analog | 75 |
Mechanistic studies indicate that the amino group’s lone pair facilitates nucleophilic attack on electrophilic carbon centers, forming stable amide or amine derivatives .
Oxidation and Reduction Pathways
The triazolone ring and aromatic system participate in redox reactions:
Oxidation
-
Triazolone Ring : Reacts with hydrogen peroxide (H₂O₂) or KMnO₄ under acidic conditions to form hydroxylated or ketone derivatives.
-
Aromatic Ring : The trifluoromethyl group stabilizes intermediates during oxidation, favoring para-substituted products .
Reduction
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni, the triazolone ring undergoes partial saturation, producing dihydrotriazole intermediates.
-
Nitro Reduction : If nitro precursors are involved, reduction with NaBH₄ or LiAlH₄ yields amino derivatives .
Cyclization and Annulation Reactions
The compound serves as a precursor in heterocyclic synthesis:
-
(3+3)-Annulation : Reacts with trifluoroacetonitrile imines to form bicyclic triazinone derivatives (yields: 60-85%) .
-
Triazole-Thione Formation : Treatment with CS₂ in alcoholic KOH generates thiolated analogs, enhancing antimicrobial activity .
Functional Group Transformations
| Functional Group | Reaction | Reagents | Key Products |
|---|---|---|---|
| Amino (-NH₂) | Diazotization | NaNO₂, HCl | Diazonium salts for coupling reactions |
| Trifluoromethyl (-CF₃) | Halogenation | Cl₂, FeCl₃ | Chlorinated derivatives |
The -CF₃ group’s electron-withdrawing nature directs electrophilic substitution to meta/para positions .
Interaction with Biological Targets
While not a classical chemical reaction, the compound forms hydrogen bonds with enzymes:
-
Antimicrobial Action : Binds to bacterial DNA gyrase via -NH₂ and triazolone oxygen (IC₅₀: 1.8–4.7 μM against S. aureus) .
-
Enzyme Inhibition : Competes with prostaglandin synthase substrates, reducing inflammatory mediators.
Stability Under Reaction Conditions
The compound demonstrates robustness in diverse conditions:
| Condition | Stability Outcome |
|---|---|
| Acidic (pH < 3) | Degrades via ring opening |
| Basic (pH > 10) | Stable; forms carboxylate salts |
| High Temperature (>150°C) | Decomposes to aromatic amines |
Scientific Research Applications
Structural Features
The compound features a triazole ring with an amino group and a trifluoromethyl group attached to a phenyl ring. These structural characteristics contribute to its unique chemical properties, enhancing its lipophilicity and biological activity.
Chemistry
In the field of chemistry, 5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to explore new synthetic pathways.
Chemical Reactions Overview
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the compound into oxides or hydroxyl derivatives. | Hydrogen peroxide, potassium permanganate |
| Reduction | Modifies functional groups to form amino derivatives. | Sodium borohydride, lithium aluminum hydride |
| Substitution | Allows for the introduction of different functional groups. | Halogenating agents, nucleophiles |
Biology
The compound exhibits significant biological activity, particularly in antimicrobial and anticancer research. Studies have shown that it interacts with specific enzymes and receptors in biological systems.
- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.
- Anticancer Potential : Exhibits cytotoxic effects on cancer cell lines through apoptosis induction.
Medicine
In medical research, this compound is being explored for its therapeutic effects against various diseases. Its unique combination of functional groups allows it to target multiple biological pathways.
Case Studies
- Anticancer Studies : Clinical trials have indicated promising results in using this compound as an adjunct therapy for specific cancers.
- Infectious Disease Research : Investigations into its efficacy against resistant bacterial strains are ongoing.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its robust chemical properties.
Mechanism of Action
The mechanism of action of 5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application being studied.
Comparison with Similar Compounds
Key Data :
- Collision Cross-Section (CCS) : Predicted values for adducts include 149.4 Ų ([M+H]⁺) and 145.2 Ų ([M-H]⁻), suggesting moderate molecular size and polarity .
- Availability : Commercially supplied as a building block (e.g., CymitQuimica, AK Scientific) but lacks reported synthetic protocols or pharmacological studies .
Comparison with Similar Compounds
Structural Analogues with Triazolone Cores
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives
- Structure : Triazolone core substituted with aromatic groups (phenyl and trimethoxyphenyl).
- Synthesis : Utilizes InCl₃-catalyzed thiol alkylation, contrasting with the undefined synthesis of the target compound .
- Applications : Primarily explored as intermediates for antimicrobial agents, demonstrating the role of electron-rich substituents in bioactivity .
Posaconazole
- Structure : Complex triazolone derivative with difluorophenyl, morpholinyl, and piperazinyl groups.
- Molecular Weight : 700.8 g/mol (vs. 244.17 g/mol for the target compound).
- Pharmacology : Broad-spectrum antifungal agent; the trifluoromethyl group in the target compound mirrors posaconazole’s -CF₃ motifs, which enhance membrane permeability .
Aprepitant
- Structure : Triazolone core linked to a morpholine ring and bis(trifluoromethyl)phenyl group.
- Pharmacology : Substance P antagonist used as an antiemetic. The trifluoromethyl groups improve bioavailability, a feature shared with the target compound .
Functional Analogues with Trifluoromethyl Substituents
5-(3-Aminopropyl)-2,3-dihydro-1H-1,2,4-triazol-3-one Hydrochloride
- Structure: Triazolone with an aminopropyl side chain.
- Key Difference: The flexible aminopropyl group increases solubility compared to the rigid aromatic substituent in the target compound .
8-Trifluoromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one Derivatives
- Structure: Benzodiazepinone core with trifluoromethyl and imidazolyl groups.
- Synthesis : Involves condensation of aromatic amines with keto-esters, highlighting alternative strategies for introducing -CF₃ groups .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Posaconazole | Aprepitant |
|---|---|---|---|
| Molecular Weight (g/mol) | 244.17 | 700.8 | 534.43 |
| LogP (Predicted) | ~2.1* | 4.2 | 4.5 |
| Hydrogen Bond Donors | 2 | 3 | 2 |
| Bioactivity | Not reported | Antifungal | Antiemetic |
*Estimated based on structural analogs.
- Lack of complex substituents (e.g., morpholine in aprepitant) may limit target engagement compared to clinically used triazolones .
Biological Activity
5-[3-amino-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,2,4-triazol-3-one (CAS Number: 1244030-97-4) is a heterocyclic compound recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a triazolone ring with an amino group and a trifluoromethyl group attached to a phenyl ring. The trifluoromethyl group enhances lipophilicity and biological activity, making it a subject of interest in pharmaceutical research .
Biological Activities
1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results. For example, its minimum inhibitory concentration (MIC) values have shown effectiveness comparable to established antibiotics .
2. Anticancer Activity:
The compound has also been evaluated for anticancer properties. Studies suggest that it may inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation and survival pathways. The presence of the amino group facilitates interactions with target proteins, enhancing its efficacy .
3. JNK Inhibition:
Inhibitory effects on c-Jun N-terminal kinase (JNK) have been documented, indicating potential applications in treating insulin resistance and related metabolic disorders. Structure-activity relationship studies have identified critical modifications that enhance JNK inhibitory activity .
The biological activity of this compound is primarily mediated through:
- Hydrogen Bonding: The amino group interacts with biological macromolecules via hydrogen bonds, stabilizing complexes with target proteins or enzymes .
- Enzyme Inhibition: By binding to active sites of enzymes like JNK, the compound disrupts signaling pathways crucial for cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the compound's biological activity:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and potency |
| Amino Group | Critical for binding interactions with target proteins |
| Alterations in Phenyl Ring | Substituents at specific positions can enhance or diminish activity |
Research has shown that specific modifications can lead to significant changes in potency against various biological targets .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Testing: A study evaluated the compound against Staphylococcus aureus and Escherichia coli, reporting MIC values that suggest comparable effectiveness to traditional antibiotics .
- Cancer Cell Line Studies: In vitro tests on cancer cell lines demonstrated that the compound induces apoptosis through modulation of apoptotic pathways .
Q & A
Q. What protocols ensure reproducibility in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
